molecular formula C15H19N3O4S B6661604 (2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid

(2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid

Cat. No.: B6661604
M. Wt: 337.4 g/mol
InChI Key: AOUPLEGAHVXCBS-CQSZACIVSA-N
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Description

(2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a chiral center, making it an enantiomerically pure substance with specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Amino acid coupling: The sulfonylated pyrazole is coupled with a protected amino acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection and purification: The final step involves deprotection of the amino acid and purification of the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

(2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: Potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The phenyl and pyrazole rings can also participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid: The enantiomer of the compound with different stereochemistry.

    3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid: Without the specific (2R) configuration.

    Other sulfonylamino propanoic acids: Compounds with similar structures but different substituents on the phenyl or pyrazole rings.

Uniqueness

The uniqueness of (2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid lies in its specific stereochemistry and the presence of both a sulfonyl group and a pyrazole ring, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-3-phenyl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11(2)18-10-13(9-16-18)23(21,22)17-14(15(19)20)8-12-6-4-3-5-7-12/h3-7,9-11,14,17H,8H2,1-2H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUPLEGAHVXCBS-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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